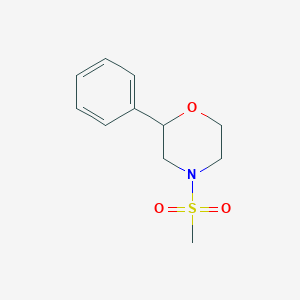
Dibromobis(triethylphosphine)nickel(II)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibromobis(triethylphosphine)nickel(II) is an organometallic compound with the chemical formula NiBr₂(P(C₂H₅)₃)₂. This compound features a nickel(II) center coordinated by two bromide ions and two triethylphosphine ligands. It is commonly used as a catalyst in various organic synthesis reactions due to its ability to facilitate bond formation and cleavage.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Dibromobis(triethylphosphine)nickel(II) can be synthesized by reacting nickel(II) bromide with triethylphosphine in an appropriate solvent. The reaction typically proceeds as follows:
NiBr2+2P(C2H5)3→NiBr2(P(C2H5)3)2
The reaction is usually carried out in an inert atmosphere to prevent oxidation and is often performed at room temperature or slightly elevated temperatures.
Industrial Production Methods: While specific industrial production methods for Dibromobis(triethylphosphine)nickel(II) are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield.
Types of Reactions:
Oxidation: Dibromobis(triethylphosphine)nickel(II) can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.
Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the triethylphosphine ligands can be replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using excess of the incoming ligand under inert conditions.
Major Products:
Oxidation: Nickel(III) or nickel(IV) complexes.
Reduction: Nickel(0) or nickel(I) complexes.
Substitution: New nickel complexes with different ligands.
Aplicaciones Científicas De Investigación
Dibromobis(triethylphosphine)nickel(II) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
Biology: While not directly used in biological systems, its role in synthesizing biologically active compounds makes it indirectly significant.
Medicine: The compound is involved in the synthesis of pharmaceuticals and other medicinally relevant molecules.
Industry: It is used in the production of fine chemicals, polymers, and materials science for developing new materials with specific properties.
Mecanismo De Acción
The mechanism by which Dibromobis(triethylphosphine)nickel(II) exerts its catalytic effects involves the coordination of the nickel center to substrates, facilitating bond formation and cleavage. The triethylphosphine ligands stabilize the nickel center and modulate its reactivity. The nickel center can undergo oxidative addition, reductive elimination, and transmetalation, which are key steps in catalytic cycles.
Comparación Con Compuestos Similares
Dibromobis(triphenylphosphine)nickel(II): Similar structure but with triphenylphosphine ligands instead of triethylphosphine.
Dichlorobis(triethylphosphine)nickel(II): Similar compound with chloride ions instead of bromide ions.
Dichlorobis(triphenylphosphine)nickel(II): Similar structure with both different ligands and halides.
Uniqueness: Dibromobis(triethylphosphine)nickel(II) is unique due to the specific electronic and steric properties imparted by the triethylphosphine ligands. These properties influence its reactivity and selectivity in catalytic processes, making it suitable for specific applications where other similar compounds may not perform as effectively.
Propiedades
Número CAS |
19224-77-2 |
|---|---|
Fórmula molecular |
C12H12N2OS |
Peso molecular |
0 |
Sinónimos |
Dibromobis(triethylphosphine)nickel(II) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(4-Methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane](/img/structure/B1180637.png)

![4-[(4-Chlorophenyl)acetyl]-2-methylmorpholine](/img/structure/B1180646.png)

![[3-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxy-6-methyl-5-(3,4,5-trihydroxyoxan-2-yl)oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl] 11-hydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1180650.png)
